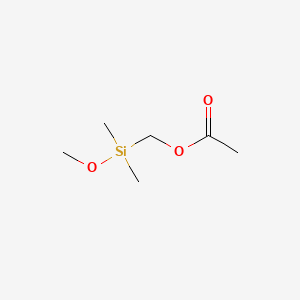

(Methoxy(dimethyl)silyl)methyl acetate

Description

Properties

CAS No. |

18162-90-8 |

|---|---|

Molecular Formula |

C6H14O3Si |

Molecular Weight |

162.26 g/mol |

IUPAC Name |

[methoxy(dimethyl)silyl]methyl acetate |

InChI |

InChI=1S/C6H14O3Si/c1-6(7)9-5-10(3,4)8-2/h5H2,1-4H3 |

InChI Key |

NSIFOORKTQNFEX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC[Si](C)(C)OC |

Origin of Product |

United States |

Foundational & Exploratory

(Methoxy(dimethyl)silyl)methyl acetate chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of (Methoxy(dimethyl)silyl)methyl Acetate

This guide provides a comprehensive overview of (Methoxy(dimethyl)silyl)methyl acetate, a bifunctional molecule with potential applications in organic synthesis, materials science, and drug discovery. By integrating fundamental chemical principles with insights into its reactivity and potential utility, this document serves as a technical resource for researchers, scientists, and professionals in drug development.

Introduction: Unveiling a Unique Chemical Scaffold

(Methoxy(dimethyl)silyl)methyl acetate (MDMSA) is an organosilicon compound that incorporates three key functional groups: a methoxysilane, a dimethylsilyl core, and an acetate ester. This unique combination bestows upon it a versatile reactivity profile, making it an intriguing building block for advanced chemical synthesis. The interplay between the labile acetate group and the reactive methoxysilane moiety, modulated by the steric and electronic properties of the dimethylsilyl spacer, opens avenues for its use as a protecting group, a cross-linking agent, or a precursor for more complex molecular architectures.

The methoxy group, a prevalent substituent in many natural product-derived drugs, can significantly influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.[1] Similarly, the strategic incorporation of methyl groups can enhance metabolic stability and conformational control of bioactive molecules.[2] The silicon-based scaffold further introduces properties such as increased lipophilicity and altered bond angles compared to its carbon analogues, which can be exploited in the design of novel therapeutic agents.

This guide will delve into the core chemical properties of MDMSA, including its physicochemical characteristics, spectroscopic signature, and predicted reactivity. Furthermore, we will explore its potential applications, particularly within the realm of drug discovery and development, by providing a prospective analysis of its utility as a synthetic intermediate and a functional moiety in bioactive compounds.

Physicochemical and Spectroscopic Profile

While extensive experimental data for (Methoxy(dimethyl)silyl)methyl acetate is not widely available in the public domain[3], its properties can be reliably predicted based on its structure and comparison with related compounds.

Core Chemical Properties

A summary of the key identifiers and predicted properties for (Methoxy(dimethyl)silyl)methyl acetate is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄O₃Si | [3] |

| Molecular Weight | 162.26 g/mol | [3] |

| CAS Number | 16654-53-4 | Inferred from chemical supplier databases |

| Appearance | Colorless liquid (predicted) | N/A |

| Boiling Point | Estimated 150-170 °C | Based on related structures |

| Density | Estimated 0.95-1.05 g/cm³ | Based on related structures |

| Solubility | Soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, esters).[4] Limited solubility in water with gradual hydrolysis. | N/A |

| SMILES | CC(=O)OC(C)OC | [3] |

| InChI | InChI=1S/C6H14O3Si/c1-6(7)9-5-10(3,4)8-2/h5H2,1-4H3 | [3] |

Spectroscopic Signature: A Predictive Analysis

The structural features of (Methoxy(dimethyl)silyl)methyl acetate give rise to a predictable spectroscopic signature.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals:

-

A singlet for the two methyl groups attached to the silicon atom (~0.1-0.3 ppm).

-

A singlet for the methyl protons of the methoxy group (~3.4-3.6 ppm).

-

A singlet for the methylene protons (-CH₂-) flanked by the silicon atom and the acetate group (~3.7-3.9 ppm).

-

A singlet for the methyl protons of the acetate group (~2.0-2.1 ppm).

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should exhibit five signals corresponding to the different carbon environments:

-

The silicon-methyl carbons (~ -2 to 2 ppm).

-

The acetate methyl carbon (~21 ppm).

-

The methoxy carbon (~50 ppm).

-

The methylene carbon (~60-65 ppm).

-

The carbonyl carbon of the acetate group (~170 ppm).

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands indicative of its functional groups:

-

A strong C=O stretching vibration for the ester carbonyl group (~1740 cm⁻¹).

-

C-O stretching vibrations for the ester and methoxy groups (~1240 cm⁻¹ and ~1100 cm⁻¹, respectively).

-

Si-O-C stretching vibration (~1090 cm⁻¹).

-

Si-C stretching vibrations (~840 and ~760 cm⁻¹).

-

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible and efficient synthesis of (Methoxy(dimethyl)silyl)methyl acetate can be envisioned through the nucleophilic substitution reaction between an activated silyl halide and an acetate salt.

Proposed Protocol: Synthesis of (Methoxy(dimethyl)silyl)methyl acetate

-

Reaction Setup: To a stirred solution of chloro(dimethyl)methoxysilane in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile, add an equimolar amount of anhydrous potassium acetate.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (40-60 °C) to facilitate the substitution. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the potassium chloride byproduct. The solvent is then removed under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield pure (Methoxy(dimethyl)silyl)methyl acetate.

Diagram of Proposed Synthesis

Caption: Proposed synthetic route for (Methoxy(dimethyl)silyl)methyl acetate.

Reactivity Profile and Mechanistic Considerations

The reactivity of (Methoxy(dimethyl)silyl)methyl acetate is governed by the electrophilic nature of the silicon atom and the carbonyl carbon of the acetate group.

-

Hydrolysis: The Si-O-C bond of the methoxysilane is susceptible to hydrolysis, especially under acidic or basic conditions, to yield the corresponding silanol, which can then undergo condensation to form siloxanes. The acetate ester is also prone to hydrolysis, yielding acetic acid and the corresponding silyl-methanol derivative. The relative rates of these two hydrolysis reactions would depend on the specific reaction conditions.

-

Nucleophilic Attack at Silicon: The silicon atom can be attacked by a variety of nucleophiles, leading to the displacement of the methoxy group. This reactivity is central to the use of methoxysilanes in sol-gel processes and as cross-linking agents in polymer chemistry.

-

Ester Group Transformations: The acetate group can undergo standard ester transformations, such as transesterification in the presence of an alcohol and a suitable catalyst, or amidation with amines.

Diagram of Reactivity Pathways

Caption: Key reactivity pathways for (Methoxy(dimethyl)silyl)methyl acetate.

Applications in Drug Discovery and Development

The unique structural features of (Methoxy(dimethyl)silyl)methyl acetate make it a molecule of interest for applications in medicinal chemistry and drug development.

-

As a Bioisostere: The silyl group can serve as a bioisostere for a quaternary carbon center, offering a different steric and electronic profile that could lead to improved binding affinity or selectivity for a biological target.

-

As a Pro-drug Moiety: The acetate group can be enzymatically cleaved by esterases in vivo to release a more active silyl-methanol derivative. This pro-drug strategy can be employed to improve the pharmacokinetic properties of a parent drug, such as its solubility or membrane permeability.

-

Modulation of Physicochemical Properties: The incorporation of the dimethylsilyl group can increase the lipophilicity of a molecule, which can be advantageous for crossing biological membranes, including the blood-brain barrier. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing both solubility and target binding.[1]

-

In the Synthesis of Sila-drugs: "Sila-substitution," the replacement of one or more carbon atoms in a drug molecule with silicon, is an emerging strategy in drug design. (Methoxy(dimethyl)silyl)methyl acetate can serve as a valuable building block for the synthesis of such sila-analogs of known drugs, potentially leading to compounds with improved efficacy, metabolic stability, or reduced toxicity.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5][6]

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.[5]

-

Storage: Store in a cool, dry place away from sources of ignition and moisture, in a tightly sealed container.[7]

-

In case of contact: In case of skin or eye contact, flush with copious amounts of water and seek medical attention if irritation persists.[7][8]

-

Fire: Use dry chemical, carbon dioxide, or foam to extinguish fires.[5]

Conclusion

(Methoxy(dimethyl)silyl)methyl acetate is a versatile chemical entity with a rich and underexplored potential. Its unique combination of a reactive methoxysilane, a stable dimethylsilyl core, and a cleavable acetate ester group makes it a promising tool for organic synthesis and a valuable scaffold for the design of novel therapeutic agents. This guide provides a foundational understanding of its properties and potential applications, intended to stimulate further research and innovation in the field. As with any chemical compound, proper handling and safety precautions are paramount.

References

-

PubChemLite. (Methoxy(dimethyl)silyl)methyl acetate (C6H14O3Si). Available at: [Link]

-

Supporting Information. (n.d.). Available at: [Link]

-

Safety Data Sheet. (n.d.). Available at: [Link]

-

NMR Chemical Shifts. (n.d.). Available at: [Link]

-

Material Safety Data Sheet. (2022). Available at: [Link]

- Google Patents. (n.d.). CN104119228B - A kind of method of synthesizing methoxy methyl acetate.

-

Shell Global. (2016). Methyl PROXITOL Acetate. Available at: [Link]

-

Chemsrc. (2025). CAS#:18297-76-2 | methoxy-[[methoxy(dimethyl)silyl]methyl]-dimethylsilane. Available at: [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Available at: [Link]

-

ACS Omega. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Excellent foreground in methyl methoxyacetate synthesis with highly active and reusable sulfonic acid resin catalyst. Available at: [Link]

-

Wikipedia. (n.d.). Methyl acetate. Available at: [Link]

-

MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). alcohol. Available at: [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Available at: [Link]

-

YouTube. (2023). Methyl Acetate Synthesis. Available at: [Link]

-

ResearchGate. (n.d.). Reactive Distillation for the Production of Methoxy Propyl Acetate: Experiments and Simulation. Available at: [Link]

-

Wikipedia. (n.d.). Dimethoxymethane. Available at: [Link]

-

Semantic Scholar. (2020). The effect of methyl and methoxy substituents on dianilines for a thermosetting polyimide system. Available at: [Link]

Sources

- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Magic Methyl and Its Tricks in Drug Discovery and Development [mdpi.com]

- 3. PubChemLite - (methoxy(dimethyl)silyl)methyl acetate (C6H14O3Si) [pubchemlite.lcsb.uni.lu]

- 4. Methyl acetate - Wikipedia [en.wikipedia.org]

- 5. fishersci.com [fishersci.com]

- 6. resources.rndsystems.com [resources.rndsystems.com]

- 7. csdam.net [csdam.net]

- 8. media.adeo.com [media.adeo.com]

Technical Guide: Synthesis of (Methoxy(dimethyl)silyl)methyl acetate

Executive Summary

This technical guide details the synthesis of (Methoxy(dimethyl)silyl)methyl acetate (CAS: N/A for specific isomer, analogous to ethoxy variants), a bifunctional organosilicon building block. This molecule features a hydrolyzable methoxysilyl group and an electrophilic acetate ester, linked by a methylene spacer. It serves as a critical precursor for silicon-modified prodrugs, sol-gel crosslinkers, and surface modifiers where "silicon-switch" properties are desired.

The synthesis strategy prioritizes the chemoselective differentiation between silicon-halogen and carbon-halogen bonds. The protocol described herein utilizes a stepwise approach: controlled methanolysis of (chloromethyl)dimethylchlorosilane followed by nucleophilic substitution with potassium acetate under phase-transfer catalysis.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis poses a chemoselectivity challenge. The starting material, (Chloromethyl)dimethylchlorosilane (1) , contains two electrophilic sites:

-

Si-Cl: Highly reactive toward nucleophiles (hydrolysis/alcoholysis) via an associative mechanism.

-

C-Cl: Less reactive, requiring elevated temperatures or catalysis for

substitution.

To prevent polymerization or unwanted transesterification, the silicon center is functionalized first, stabilizing the molecule before the harsher conditions required for the carbon-centered substitution are applied.

Reaction Pathway (DOT Diagram)

Figure 1: Stepwise synthetic pathway prioritizing Si-Cl functionalization followed by C-Cl substitution.

Part 2: Experimental Protocol

Phase 1: Synthesis of (Chloromethyl)dimethylmethoxysilane

Objective: Selective conversion of Si-Cl to Si-OMe without affecting the C-Cl bond.

-

Reagents:

-

(Chloromethyl)dimethylchlorosilane (Assay >97%)

-

Trimethyl orthoformate (Scavenger for HCl/Water)

-

Methanol (Anhydrous)

-

-

Rationale: Direct methanolysis generates HCl, which can cleave the Si-O bond or cause side reactions. Using trimethyl orthoformate drives the reaction and neutralizes acid by-products [1].

Protocol:

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, N2 inlet, and addition funnel.

-

Charging: Charge the flask with (Chloromethyl)dimethylchlorosilane (0.5 mol).

-

Addition: Mix Methanol (0.55 mol) and Trimethyl orthoformate (0.6 mol) in the addition funnel. Add dropwise at 40°C over 1 hour.

-

Note: Evolution of methyl chloride and methyl formate gas will occur.[1] Ensure proper venting.

-

-

Reaction: Stir at 50°C for 2 hours. Monitor by GC until the starting chlorosilane is <1%.

-

Purification: Perform fractional distillation at atmospheric pressure. Collect the fraction boiling at 102–105°C .

-

Yield Target: >90%.[2]

-

Phase 2: Acetoxylation to (Methoxy(dimethyl)silyl)methyl acetate

Objective: Nucleophilic displacement of the

-

Reagents:

-

Intermediate from Phase 1

-

Potassium Acetate (KOAc), anhydrous (dried at 120°C under vacuum)

-

Sodium Iodide (NaI), catalytic (10 mol%)

-

Solvent: DMF (Anhydrous)

-

-

Rationale: The C-Cl bond adjacent to silicon is sterically hindered and electronically deactivated compared to alkyl halides. Finkelstein conditions (catalytic NaI) convert the alkyl chloride to a more reactive alkyl iodide in situ, which is then displaced by the acetate [2]. KOAc is preferred over NaOAc due to higher solubility in DMF.

Protocol:

-

Setup: 500 mL flask with mechanical stirrer (magnetic stirring may fail due to salt precipitation), reflux condenser, and inert atmosphere.

-

Solvation: Suspend KOAc (1.2 equiv) and NaI (0.1 equiv) in anhydrous DMF (5 mL per gram of substrate).

-

Addition: Add (Chloromethyl)dimethylmethoxysilane (1.0 equiv) in one portion.

-

Heating: Heat the mixture to 100–110°C for 12–16 hours.

-

Process Control: Monitor via GC-MS. Look for the disappearance of the chloride peak and appearance of the ester (M+ peak).

-

-

Workup (Critical):

-

Cool to room temperature.

-

Filter off the KCl/KI salts under N2 flow (hygroscopic product).

-

Remove DMF under reduced pressure (rotary evaporator with high-vac pump, bath <50°C).

-

-

Final Purification: Vacuum distillation.

-

Expected Boiling Point: ~65–70°C at 10 mmHg (Estimated based on ethoxy analog).

-

Storage: Store over activated 4Å molecular sieves in an amber bottle.

-

Part 3: Process Logic & Workflow

The following diagram illustrates the operational workflow, highlighting critical control points (CCPs) where moisture exclusion is mandatory.

Figure 2: Operational workflow for the synthesis, emphasizing purification steps.

Part 4: Characterization & Data

Expected Spectroscopic Data

Validation of the structure requires confirming the presence of the ester carbonyl and the integrity of the methoxysilyl group.

| Technique | Signal | Assignment | Mechanistic Note |

| 1H NMR | Characteristic shielding by Si. | ||

| Acetate methyl group. | |||

| Methoxy group (diagnostic). | |||

| Deshielded by oxygen, shielded by Si. | |||

| 13C NMR | Carbonyl carbon. | ||

| 29Si NMR | Typical for mono-alkoxy silanes. | ||

| IR | 1740 cm | Strong ester stretch. | |

| 1080 cm | Broad, strong band. |

Troubleshooting Guide

-

Low Yield in Phase 2: If conversion is <50% after 12 hours, the reaction is likely stalled by salt encapsulation. Solution: Use mechanical stirring and add 18-crown-6 (5 mol%) to solubilize the potassium cation.

-

Product Hydrolysis: If the NMR shows a broad peak around 3-5 ppm (Silanol), moisture ingress occurred. Solution: Re-distill over Calcium Hydride (

).

References

- Preparation method of chloromethyl-methyl-dimethylsilane. (CN101456878A). Google Patents.

-

Nucleophilic substitution reactions of

-chloroacetanilides. Organic & Biomolecular Chemistry. (2003). Demonstrates - Synthesis of methoxy substituted methylsilanes. (US5084589A). Google Patents. Describes the temperature control required for methoxysilane synthesis.

-

Zinc-Catalyzed Nucleophilic Substitution Reaction of Chlorosilanes. Organic Chemistry Portal. Provides context on chemoselectivity of chlorosilanes. Retrieved from [Link]

Sources

Spectroscopic Characterization of (Methoxy(dimethyl)silyl)methyl Acetate: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for (Methoxy(dimethyl)silyl)methyl acetate (CAS No. 16654-53-4). Geared towards researchers, scientists, and professionals in drug development, this document elucidates the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide emphasizes the rationale behind spectral interpretations, providing a framework for the structural elucidation and quality control of this and related organosilicon compounds.

Introduction: The Structural Significance of (Methoxy(dimethyl)silyl)methyl Acetate

(Methoxy(dimethyl)silyl)methyl acetate is a bifunctional molecule incorporating both a silyl ether and an acetate ester. This unique combination of functionalities makes it a valuable building block in organic synthesis, particularly in the formation of silicon-containing polymers and as a protecting group in multi-step syntheses. Accurate and thorough spectroscopic analysis is paramount to confirm its identity, purity, and stability. This guide will delve into the expected spectral signatures of this compound, drawing upon established principles of spectroscopy and data from structurally analogous molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For (Methoxy(dimethyl)silyl)methyl acetate, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of (Methoxy(dimethyl)silyl)methyl acetate is expected to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule. The interpretation of the spectrum relies on understanding the influence of electronegative atoms (oxygen and silicon) on the chemical shifts of neighboring protons.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for (Methoxy(dimethyl)silyl)methyl acetate

| Signal | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| a | Si-CH₃ | ~0.1 - 0.3 | Singlet | 6H | Protons on methyl groups attached to silicon are highly shielded and typically appear far upfield.[3] The two methyl groups are chemically equivalent. |

| b | O-CH₃ (acetate) | ~2.0 - 2.2 | Singlet | 3H | The methyl protons of the acetate group are deshielded by the adjacent carbonyl group. |

| c | O-CH₃ (methoxy) | ~3.4 - 3.6 | Singlet | 3H | The methoxy protons are deshielded by the directly attached oxygen atom. This signal is expected to be downfield compared to the acetate methyl.[4] |

| d | Si-CH₂-O | ~3.8 - 4.0 | Singlet | 2H | The methylene protons are deshielded by both the silicon and the adjacent oxygen atom of the acetate group, leading to the most downfield shift among the aliphatic protons. |

Experimental Protocol: Acquiring a ¹H NMR Spectrum

A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural determination.

-

Sample Preparation: Dissolve approximately 5-10 mg of (Methoxy(dimethyl)silyl)methyl acetate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.[5] The choice of solvent can slightly influence chemical shifts.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point.[6]

-

Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.

-

Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Diagram: ¹H NMR Acquisition Workflow

Caption: Workflow for acquiring and analyzing a ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments. For (Methoxy(dimethyl)silyl)methyl acetate, five distinct signals are expected.

Table 2: Predicted ¹³C NMR Chemical Shifts for (Methoxy(dimethyl)silyl)methyl acetate

| Signal | Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| a | Si-CH₃ | ~ -2 to 2 | The methyl carbons attached to silicon are highly shielded and often appear upfield, sometimes even below 0 ppm. |

| b | O-CH₃ (acetate) | ~ 20 - 25 | The methyl carbon of the acetate group is in a typical aliphatic region. |

| c | O-CH₃ (methoxy) | ~ 50 - 55 | The methoxy carbon is deshielded by the directly attached oxygen atom.[4] |

| d | Si-CH₂-O | ~ 60 - 65 | The methylene carbon is deshielded by both the silicon and the adjacent oxygen atom. |

| e | C=O | ~ 170 - 172 | The carbonyl carbon of the ester is significantly deshielded and appears far downfield. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of (Methoxy(dimethyl)silyl)methyl acetate will be characterized by strong absorptions corresponding to the C=O and C-O bonds of the acetate group, as well as vibrations associated with the Si-C and Si-O bonds.[7]

Table 3: Predicted Characteristic IR Absorptions for (Methoxy(dimethyl)silyl)methyl acetate

| Wavenumber (cm⁻¹) | Vibration | Intensity | Functional Group |

| ~ 2960-2850 | C-H stretch | Medium | Aliphatic (CH₃, CH₂) |

| ~ 1745-1735 | C=O stretch | Strong | Acetate Ester |

| ~ 1260-1250 | Si-CH₃ symmetric deformation | Strong, Sharp | Dimethylsilyl |

| ~ 1240-1200 | C-O stretch (asymmetric) | Strong | Acetate Ester |

| ~ 1100-1000 | Si-O-C stretch | Strong | Methoxy-silyl |

| ~ 840 & ~760 | Si-C stretch / CH₃ rock | Strong | Dimethylsilyl |

Experimental Protocol: Acquiring an FTIR Spectrum

-

Sample Preparation: For a liquid sample like (Methoxy(dimethyl)silyl)methyl acetate, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Background Spectrum: Acquire a background spectrum of the empty salt plates to subtract any atmospheric or instrumental interferences.

-

Sample Spectrum: Place the sample in the spectrometer and acquire the spectrum.

-

Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule. The "fingerprint region" (below 1500 cm⁻¹) can be complex but is unique to the compound.[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its structure. The fragmentation of organosilicon compounds is often directed by the silicon atom, leading to characteristic ions.[10]

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₆H₁₄O₃Si = 162.07 g/mol ). This peak may be of low intensity.

-

Key Fragment Ions: The fragmentation pathways of silyl compounds are often influenced by the stability of silicon-containing cations.[11][12]

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of (Methoxy(dimethyl)silyl)methyl acetate

| m/z | Proposed Fragment | Rationale |

| 147 | [M - CH₃]⁺ | Loss of a methyl group from the silicon atom is a common fragmentation pathway for trimethylsilyl and dimethylsilyl compounds.[13] |

| 119 | [M - OCH₃]⁺ | Loss of the methoxy group. |

| 103 | [M - CH₂OAc]⁺ or [Si(CH₃)₂OCH₃]⁺ | Cleavage of the Si-CH₂ bond, resulting in a stable methoxydimethylsilyl cation. |

| 89 | [Si(CH₃)₂OH]⁺ | Rearrangement and loss of ketene (CH₂=C=O) from the [M - CH₃]⁺ fragment. |

| 73 | [Si(CH₃)₃]⁺ | While not directly present, this is a very common fragment for trimethylsilyl compounds and its analog [Si(CH₃)₂H]⁺ at m/z 59 might be observed. |

| 59 | [Si(CH₃)₂H]⁺ | A common fragment from dimethylsilyl compounds. |

| 43 | [CH₃CO]⁺ | The acetyl cation is a very common and often abundant fragment from acetate esters. |

Experimental Protocol: Acquiring a Mass Spectrum

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, coupled with a separation technique like Gas Chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion.

-

Data Analysis: The resulting mass spectrum is a plot of relative intensity versus m/z. The fragmentation pattern is analyzed to confirm the structure.

Diagram: Proposed Mass Spectrometry Fragmentation Pathway

Caption: A simplified proposed fragmentation pathway for (Methoxy(dimethyl)silyl)methyl acetate under electron ionization.

Conclusion

The comprehensive spectroscopic analysis of (Methoxy(dimethyl)silyl)methyl acetate, encompassing ¹H NMR, ¹³C NMR, IR, and MS, provides a robust framework for its unequivocal identification and characterization. By understanding the predicted chemical shifts, vibrational frequencies, and fragmentation patterns, researchers can confidently verify the structure and purity of this important synthetic intermediate. The protocols and interpretations presented in this guide serve as a valuable resource for scientists working with this and structurally related organosilicon compounds, ensuring the integrity and reliability of their research and development endeavors.

References

- Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization - PMC. (2023, May 6).

- Mass Spectrometry of Silicon Compounds - ProQuest.

- Weber, W. P. Mass spectroscopy of organosilicon compounds. Examples of interaction of the silyl center with remote phenyl groups. The Journal of Organic Chemistry - ACS Publications.

- Mass Spectra of the Tetramethyl Compounds of Carbon Silicon, Germanium, Tin, and Lead* - SciSpace.

- FTIR spectra of sodium acetate solutions of increasing concentration:... - ResearchGate.

- Fingerprint analysis of FTIR spectra of polymers containing vinyl acetate - Redalyc.

- Desorption-Ionization on Silicon Mass Spectrometry: An Application in Forensics.

- (methoxy(dimethyl)silyl)methyl acetate (C6H14O3Si) - PubChemLite.

- Fourier Transform Infrared and Ultraviolet-Visible Spectroscopic Characterization of Ammonium Acetate and Ammonium Chloride: An - Walsh Medical Media. (2015, August 18).

- Quantitative Analysis of Copolymers and Blends of Polyvinyl Acetate (PVAc) Using Fourier Transform Infrared Spectroscopy (FTIR) - Science and Education Publishing.

- Fingerprint analysis of FTIR spectra of polymers containing vinyl acetate - SciELO Colombia. (2019, March 28).

- TRIMETHYLSILYLMETHYL ACETATE(2917-65-9) 1H NMR spectrum - ChemicalBook.

- How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. (2025, May 29).

- 1 H NMR spectra of poly(silyl ethers) based palm oil. - ResearchGate.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (2026, January 19).

- Table of Characteristic IR Absorptions.

- 18.9: Spectroscopy of Ethers - Chemistry LibreTexts. (2024, March 19).

- The Basics of Interpreting a Proton ( 1 H) NMR Spectrum - ACD/Labs. (2021, December 2).

- INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS - Gelest, Inc.

- C2H6O CH3OCH3 infrared spectrum of methoxymethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of dimethyl ether image diagram doc brown's advanced organic chemistry revision notes.

- NMR Chemical Shifts of Impurities - Sigma-Aldrich.

Sources

- 1. azooptics.com [azooptics.com]

- 2. JEOL USA blog | How to read NMR spectra from the basics (chemical [jeolusa.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. acdlabs.com [acdlabs.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. scielo.org.co [scielo.org.co]

- 9. C2H6O CH3OCH3 infrared spectrum of methoxymethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of dimethyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Mass Spectrometry of Silicon Compounds - ProQuest [proquest.com]

- 11. Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scispace.com [scispace.com]

(Methoxy(dimethyl)silyl)methyl acetate suppliers and pricing

An In-Depth Technical Guide to (Methoxy(dimethyl)silyl)methyl Acetate for Researchers and Drug Development Professionals

Introduction

(Methoxy(dimethyl)silyl)methyl acetate, with the CAS number 18162-90-8, is a specialized organosilane reagent of increasing importance in the field of organic synthesis. For researchers, medicinal chemists, and drug development professionals engaged in the multi-step synthesis of complex molecules, the strategic manipulation of functional groups is paramount. This guide provides a comprehensive overview of (Methoxy(dimethyl)silyl)methyl acetate, from sourcing and procurement to its core applications, with a focus on the underlying chemical principles that make it a valuable tool in the synthetic chemist's arsenal.

Sourcing and Procurement of (Methoxy(dimethyl)silyl)methyl Acetate

As a specialized reagent, (Methoxy(dimethyl)silyl)methyl acetate is typically available from chemical suppliers that focus on fine chemicals and building blocks for research and development.

Potential Suppliers and Pricing

While a definitive list of suppliers requires direct inquiry, companies that specialize in organosilicon compounds are the most likely sources. The pricing for specialized reagents of this nature can vary based on purity and quantity. As an illustrative example, a related compound, [Dimethoxy(methyl)silyl)methyl Methacrylate, is priced at approximately

Table 1: Representative Suppliers of Organosilane Reagents

| Supplier Category | Representative Companies | Notes |

| Major Chemical Suppliers | Sigma-Aldrich (Merck), TCI Chemicals, Fisher Scientific | Offer a wide range of reagents with established distribution networks. |

| Specialized Organosilicon Suppliers | Gelest, Silsource, Dakenchem | Focus specifically on silicon-based chemistry, may offer more technical support.[1][2] |

| Chemical Marketplaces | ChemicalBook, PubChem | Aggregators that list various suppliers for specific compounds.[3][4][5] |

It is imperative for researchers to request a detailed technical data sheet (TDS) and a certificate of analysis (CofA) upon purchase to verify the purity and identity of the compound.

Technical Profile

(Methoxy(dimethyl)silyl)methyl acetate is a bifunctional molecule featuring both a reactive silyl ether component and an acetate leaving group.[5]

Table 2: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 18162-90-8 | [3] |

| Molecular Formula | C₆H₁₄O₃Si | [5] |

| Molecular Weight | 162.26 g/mol | [5] |

| SMILES | CC(=O)OC(C)OC | [5] |

| InChI Key | NSIFOORKTQNFEX-UHFFFAOYSA-N | [5] |

Core Application in Drug Development: Hydroxyl Group Protection

The primary utility of (Methoxy(dimethyl)silyl)methyl acetate in the context of drug development and complex molecule synthesis is as a reagent for the protection of hydroxyl groups.

The Rationale for Protecting Groups in Synthesis

In the synthesis of pharmacologically active molecules, it is often necessary to perform a chemical transformation on one part of the molecule while a reactive functional group, such as an alcohol (-OH), exists elsewhere. Protecting this group prevents it from undergoing unwanted side reactions.[6] Organosilanes are particularly effective for this purpose.[1]

Silyl Ethers: A Chemist's Tool for Selective Reactivity

Silyl ethers are formed when a silicon-based group is attached to an oxygen atom of an alcohol. They are a cornerstone of modern synthetic strategy for several key reasons:

-

Ease of Formation and Cleavage: They can be introduced in high yield under mild conditions and removed selectively without disturbing other parts of the molecule.[1]

-

Tunable Stability: The stability of the silyl ether can be modulated by changing the steric bulk of the substituents on the silicon atom (e.g., TMS < TES < TBS < TIPS).[1][7] This allows for a high degree of control over when the protecting group is removed.

-

Orthogonality: Silyl ethers are stable to a wide range of reaction conditions under which other protecting groups, such as acetates or benzyl ethers, might be cleaved.[6] This "orthogonality" is crucial for complex syntheses, enabling chemists to deprotect one functional group while leaving others intact.

(Methoxy(dimethyl)silyl)methyl acetate serves as a precursor to introduce a methoxy(dimethyl)silyl protecting group. The acetate portion of the molecule acts as a leaving group during the reaction with an alcohol.

Generalized Experimental Protocol: Protection of a Primary Alcohol

The following is a representative, self-validating protocol for the protection of a primary alcohol using a silylating agent like (Methoxy(dimethyl)silyl)methyl acetate. The success of the reaction is typically monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.

Materials:

-

Primary alcohol (1.0 eq)

-

(Methoxy(dimethyl)silyl)methyl acetate (1.1 - 1.5 eq)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Toluene)

-

Amine base (e.g., Triethylamine or Diisopropylethylamine, 1.5 - 2.0 eq)[8]

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve the primary alcohol in the anhydrous aprotic solvent in a flame-dried flask under an inert atmosphere.

-

Add the amine base to the solution and stir.

-

Slowly add (Methoxy(dimethyl)silyl)methyl acetate to the reaction mixture at room temperature. An exotherm may be observed.[8]

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting silyl ether by column chromatography on silica gel.

Deprotection: The methoxy(dimethyl)silyl ether can be cleaved under acidic conditions or, more commonly, using a fluoride ion source such as tetrabutylammonium fluoride (TBAF).[9]

Visualization of the Protection/Deprotection Workflow

Caption: Workflow for alcohol protection and deprotection.

Plausible Synthesis of (Methoxy(dimethyl)silyl)methyl Acetate

The synthesis of methoxy-substituted silanes often involves the reaction of a corresponding chlorosilane or silazane with an alcohol.[10] A plausible route to (Methoxy(dimethyl)silyl)methyl acetate could involve the reaction of chloromethyl(dimethyl)methoxysilane with a source of acetate.

Visualization of a Plausible Synthetic Pathway

Caption: Plausible synthesis of the target compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for (Methoxy(dimethyl)silyl)methyl acetate should be obtained from the supplier, general precautions for handling similar organosilane compounds apply. Many related compounds, such as dimethyldimethoxysilane, are flammable liquids.[11]

-

Handling: Use in a well-ventilated area or a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from sources of ignition.

-

Reactivity: Organosilanes can be sensitive to moisture. Handle under an inert atmosphere for reactions requiring anhydrous conditions.

Conclusion

(Methoxy(dimethyl)silyl)methyl acetate is a valuable reagent for medicinal chemists and researchers involved in the synthesis of complex organic molecules. Its primary role as a precursor for a hydroxyl-protecting group places it within the essential toolkit of modern synthetic strategy. Understanding the principles of silyl ether stability and orthogonality allows for its rational application in drug discovery and development, facilitating the construction of novel therapeutic agents. As with any specialized chemical, proper sourcing, verification of purity, and adherence to safety protocols are essential for successful and safe experimentation.

References

-

The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A. Available from: [Link]

-

Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC - NIH. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research, 2024, 16(4):11-12 Opinion Protecting Group Strategies for Complex Molecule Synt - JOCPR. Available from: [Link]

-

The role of silicon in drug discovery: a review - PMC. Available from: [Link]

-

Silicon-Based Protecting Agents - Gelest Technical Library. Available from: [Link]

-

(methoxy(dimethyl)silyl)methyl acetate (C6H14O3Si) - PubChem. Available from: [Link]

- CN104119228B - A kind of method of synthesizing methoxy methyl acetate - Google Patents.

-

(Dimethoxy(methyl)silyl)methyl methacrylate - GlobalChemMall. Available from: [Link]

-

China Low Price Dimethoxymethylsilylmethanethiol Manufacturers, Suppliers - Factory Direct Wholesale - GlobalChemMall. Available from: [Link]

-

(PDF) Methyl Acetate Synthesis by Dimethyl Ether Carbonylation in the Presence of Zeolites: A Review - ResearchGate. Available from: [Link]

- US5084589A - Process for synthesis of methoxy substituted methylsilanes - Google Patents.

-

Methoxy(Dimethyl)Octadecylsilane 90.0%(GC) | PureSynth. Available from: [Link]

-

alcohol - Organic Syntheses Procedure. Available from: [Link]

-

A green and moderate approach for the synthesis of methyl formate via dimethoxymethane disproportionation over H-zeolites. Available from: [Link]

-

Experimental investigations of the production of methyl acetate in batch catalytic distillation process in the presence of Indion 180 | Indian Journal of Chemical Technology (IJCT). Available from: [Link]

Sources

- 1. Silicon-Based Protecting Agents - Gelest [technical.gelest.com]

- 2. dakenchem.com [dakenchem.com]

- 3. [methoxy(dimethyl)silyl]methyl acetate | 18162-90-8 [chemicalbook.com]

- 4. [methoxy(dimethyl)silyl]methyl acetate CAS#: 18162-90-8 [m.chemicalbook.com]

- 5. PubChemLite - (methoxy(dimethyl)silyl)methyl acetate (C6H14O3Si) [pubchemlite.lcsb.uni.lu]

- 6. jocpr.com [jocpr.com]

- 7. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

- 10. US5084589A - Process for synthesis of methoxy substituted methylsilanes - Google Patents [patents.google.com]

- 11. 二甲氧基二甲基硅烷 95% | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Note: (Methoxy(dimethyl)silyl)methyl Acetate as a Latent Tether for Stereoselective Glycosylation

Topic: High-Fidelity Stereocontrol: (Methoxy(dimethyl)silyl)methyl Acetate in Intramolecular Aglycon Delivery (IAD) Content Type: Detailed Application Note & Protocol Audience: Synthetic Carbohydrate Chemists, Medicinal Chemists, and Process Development Scientists.

Introduction & Core Utility

The synthesis of 1,2-cis-glycosides (e.g.,

Unlike traditional chlorosilanes (e.g., (chloromethyl)dimethylchlorosilane), which are corrosive, moisture-sensitive, and prone to rapid hydrolysis, the acetate derivative acts as a robust "masked" tether. It allows for the installation of the dimethylsilylmethylene linker onto an acceptor alcohol under mild conditions. Following activation, this linker rigidly holds the donor and acceptor in a specific spatial arrangement, forcing the glycosylation to proceed exclusively from the cis-face.[1]

Key Advantages[2]

-

Enhanced Stability: Resistant to ambient moisture compared to chlorosilanes.

-

Latent Functionality: The acetate group masks the reactive primary alcohol required for tethering until needed.

-

Stereochemical Fidelity: Enforces exclusive 1,2-cis glycosidic bond formation (e.g.,

-mannosylation) via a constrained transition state.

Mechanistic Principles (The "Why")

The utility of this reagent relies on the Silicon-Tethered IAD strategy pioneered by Stork and Bols.[1][2][3] The process converts an intermolecular reaction (entropy-disfavored, poor stereocontrol) into an intramolecular rearrangement (entropy-favored, absolute stereocontrol).

The Pathway[1][2][4][5][6]

-

Silylation: The reagent undergoes trans-silylation with the Acceptor (

), installing the silyl-acetate motif. -

Unmasking: Selective deacetylation reveals a primary hydroxyl group (

) on the tether. -

Tethering: This new hydroxyl reacts with the Donor (typically a glycal or a donor with a leaving group) to form a dialkoxysilane bridge.

-

IAD Rearrangement: Upon activation (e.g., with NIS/TMSOTf), the acceptor oxygen is delivered intramolecularly to the anomeric center. Because the tether is attached at C2 (or C6), the geometry permits attack only from the cis face relative to the tether.[1]

Visualization: The IAD Workflow

Figure 1: Step-wise workflow for converting the acetate precursor into a stereoselective glycosylation engine.

Experimental Protocols

Protocol A: Installation of the Silane Tether (Silylation)

Objective: Attach the protected linker to the acceptor alcohol.

Reagents:

-

Acceptor Alcohol (1.0 equiv)

-

(Methoxy(dimethyl)silyl)methyl acetate (1.5 equiv)

-

Catalyst: p-Toluenesulfonic acid (pTsOH) (0.05 equiv) or Acetic Acid (catalytic)

-

Solvent: Toluene or Benzene (anhydrous)

Procedure:

-

Setup: In a flame-dried round-bottom flask equipped with a Dean-Stark trap (or molecular sieves), dissolve the Acceptor Alcohol in anhydrous Toluene (0.1 M).

-

Addition: Add (Methoxy(dimethyl)silyl)methyl acetate via syringe.

-

Catalysis: Add catalytic pTsOH.

-

Reaction: Heat to reflux (approx. 110°C) for 2–4 hours. The reaction is driven by the removal of methanol (trans-silylation equilibrium).

-

Note: If the acceptor is acid-sensitive, use a basic catalyst (e.g., NaH, cat.) in THF, though the acetate ester stability must be monitored.

-

-

Workup: Cool to RT. Neutralize with triethylamine (if acid used). Concentrate under reduced pressure.

-

Purification: Flash chromatography (Silica gel). Caution: Silyl ethers can be labile on acidic silica; add 1% Et3N to the eluent.

Validation Point:

-

1H NMR: Look for the disappearance of the methoxy singlet (

ppm) from the reagent and the retention of the acetate singlet (

Protocol B: Activation (Deacetylation)

Objective: Unmask the primary hydroxyl group without cleaving the silyl ether bond to the sugar.

Reagents:

-

Silylated Acceptor (from Protocol A)

-

Potassium Carbonate (

) (0.1 equiv) -

Solvent: Methanol (anhydrous) / THF (1:1)

Procedure:

-

Dissolve the substrate in MeOH/THF.

-

Cool to 0°C. Add

. -

Stir at 0°C for 30–60 minutes.

-

Critical: Monitor by TLC closely. Prolonged exposure or higher temperatures can cleave the

bond (desilylation).

-

-

Quench: Neutralize immediately with weak acid resin (Amberlite IRC-50) or dilute acetic acid to pH 7.

-

Workup: Filter and concentrate.

-

Yield: Quantitative conversion is often observed.

Protocol C: IAD Glycosylation (Example: -Mannosylation)

Objective:[3][4][5] Link to donor and execute stereoselective transfer.

Reagents:

-

Activated Tether (from Protocol B)

-

Donor: 3,4,6-tri-O-benzyl-D-glucal (or similar)

-

Promoter: N-Iodosuccinimide (NIS) / TMSOTf

Procedure:

-

Tethering: React the Activated Tether (alcohol) with the Donor (Glycal) using NIS (1.2 equiv) in CH2Cl2 at 0°C. This forms the mixed silaketal (2-iodo-glycosyl silane).

-

Rearrangement (IAD):

-

Cool the solution to -40°C.

-

Add TMSOTf (catalytic) or AgOTf.

-

The iodine is displaced, generating an oxocarbenium ion. The tethered acceptor oxygen attacks from the cis face (beta-face for mannose).

-

-

Cleavage: The resulting product is a silicon-bridged disaccharide. Cleave the tether using TBAF (Tetra-n-butylammonium fluoride) or HF·Pyridine to yield the final 1,2-cis disaccharide.

Data Interpretation & Troubleshooting

Expected Chemical Shifts (1H NMR in )

| Moiety | Chemical Shift ( | Multiplicity | Diagnostic Value |

| Si-Me (Reagent) | 0.15 - 0.25 ppm | Singlet (6H) | Confirms silyl incorporation. |

| Si-OMe (Reagent) | ~3.55 ppm | Singlet (3H) | Must disappear after Protocol A. |

| -CH2-OAc | ~3.80 ppm | Singlet (2H) | Tether backbone. |

| -OAc (Methyl) | ~2.05 ppm | Singlet (3H) | Must disappear after Protocol B. |

| -CH2-OH | ~3.60 ppm | Broad/Multiplet | Appears after Protocol B (Shift changes). |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Desilylation during Protocol A | Moisture in solvent or high acidity. | Use strictly anhydrous toluene; buffer silica gel with 1% Et3N during purification. |

| Desilylation during Protocol B | Base is too strong or reaction too long. | Switch to Guanidine/Guanidinium nitrate buffer or reduce reaction time at 0°C. |

| Low Yield in IAD (Protocol C) | Hydrolysis of the tether before rearrangement. | Ensure strictly anhydrous conditions (molecular sieves 4Å). Verify the "silaketal" formation by NMR before adding TMSOTf. |

Mechanism of Stereocontrol (Visualized)

The power of this reagent lies in the transition state. The silicon tether forces the acceptor to approach the anomeric center from the same side as the C2-substituent.

Figure 2: The rigid silicon tether enforces facial selectivity, overcoming the thermodynamic anomeric effect.

References

-

Stork, G., & Kim, G. (1992). Stereocontrolled synthesis of (1→4)-β-D-galactopyranosyl-D-glucopyranosides by intramolecular aglycon delivery.[6][7] Journal of the American Chemical Society, 114(3), 1087-1088. Link

-

Bols, M. (1996). Intramolecular glycosylation.[2] Journal of the Chemical Society, Chemical Communications, (2), 91-98. Link

-

Barresi, F., & Hindsgaul, O. (1991).[1] Synthesis of β-mannopyranosides by intramolecular aglycon delivery. Journal of the American Chemical Society, 113(24), 9376-9377. Link

-

Fairbanks, A. J. (2005). The role of intramolecular aglycon delivery in stereoselective glycosylation. Synlett, 2005(13), 2058-2068. Link

-

Ishiwata, A., Munemura, Y., & Ito, Y. (2008). Silyl-tethered intramolecular glycosylation for the stereoselective synthesis of 1,2-cis-α-glycosides. Tetrahedron, 64(1), 92-102. Link

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. A Streamlined Strategy for Aglycone Assembly and Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Intramolecular aglycon delivery - Wikipedia [en.wikipedia.org]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

standard procedure for deprotection of (Methoxy(dimethyl)silyl)methyl acetate ethers

An Application Note and Protocol for the Deprotection of Silyl Acetals

Introduction: Unraveling the Deprotection of (Methoxy(dimethyl)silyl)methyl Ethers

In the intricate landscape of multi-step organic synthesis, the judicious selection and cleavage of protecting groups are paramount to success. While common protecting groups like methoxymethyl (MOM) ethers and various silyl ethers (e.g., TMS, TBS, TIPS) are well-documented, researchers occasionally encounter more complex or less common functionalities. The (Methoxy(dimethyl)silyl)methyl ether represents such a group, combining features of both a silyl ether and an acetal. Its structure, R-O-CH₂-Si(Me)₂(OMe), suggests a hybrid reactivity profile, with the R-O-CH₂ linkage resembling an acid-labile acetal and the Si-O and Si-C bonds characteristic of organosilicon compounds.

This guide provides a comprehensive overview of the standard procedures and underlying chemical principles for the deprotection of this and related silyl acetal protecting groups. As a Senior Application Scientist, this note is structured to provide not just protocols, but a deep mechanistic understanding, enabling researchers to troubleshoot and adapt these methods to their specific molecular contexts.

Pillar 1: Mechanistic Insights & Causality

The key to effectively cleaving the (Methoxy(dimethyl)silyl)methyl ether lies in understanding its dual chemical nature. The molecule possesses two primary points of lability: the acetal-like linkage and the silicon center.

-

Acid-Catalyzed Acetal Cleavage (Primary Pathway): The R-O-CH₂-Si bond is analogous to the R-O-CH₂-O bond in a MOM ether. It is highly susceptible to cleavage under acidic conditions.[1][2] The reaction is initiated by protonation of the ether oxygen, followed by cleavage to form a stabilized oxonium ion. Subsequent reaction with water or another nucleophile liberates the free alcohol. The presence of the silicon atom adjacent to the methylene carbon further activates this bond towards cleavage.

-

Fluoride-Mediated Silyl Cleavage: The silicon-oxygen bond, while not directly attached to the protected alcohol, is a potential target for fluoride ions, a hallmark of silyl ether deprotection.[3][4] A fluoride source like tetrabutylammonium fluoride (TBAF) can attack the silicon atom, leading to the fragmentation of the protecting group. This pathway is generally orthogonal to many other protecting groups, offering a high degree of chemoselectivity.

Plausible Deprotection Mechanism under Acidic Conditions

The following diagram illustrates the most probable pathway for the acid-catalyzed deprotection of a (Methoxy(dimethyl)silyl)methyl ether.

Caption: Acid-catalyzed cleavage of the silyl acetal.

Pillar 2: Deprotection Protocols & Data

The choice of deprotection method depends critically on the stability of other functional groups within the molecule. Below are detailed protocols for the most effective and reliable methods, along with a data table for quick reference.

Table 1: Summary of Deprotection Conditions

| Method | Reagent(s) | Typical Conditions | Advantages & Chemoselectivity | Potential Issues |

| Mild Acidic Hydrolysis | 1 M HCl (aq.) or p-TsOH (cat.) | THF/H₂O or MeOH, 0 °C to RT | Highly effective for acetals. Tolerant of many silyl ethers (TBDPS, TIPS) and esters.[3][4] | Will cleave other acid-labile groups (Boc, Trityl, acetonides). |

| Lewis Acid Catalysis | TMSOTf/2,2'-bipyridyl or ZnBr₂/n-PrSH | CH₂Cl₂ or CH₃CN, 0 °C to RT | Very rapid and mild. Can be selective for MOM-type ethers over other groups.[5][6] | Lewis acids can coordinate to other functional groups, potentially causing side reactions.[7] |

| Fluoride-Mediated Cleavage | Tetrabutylammonium fluoride (TBAF) | THF, 0 °C to RT | Highly selective for silyl groups. Orthogonal to most acid- and base-labile groups.[3][8] | Can be basic, potentially causing epimerization or elimination. Slower than acidic methods for this substrate. |

| Oxidative Cleavage | NaIO₄ or HIO₃ | CH₃CN/H₂O, RT | An alternative that can be mild and effective.[9][10] | May oxidize other sensitive functionalities in the molecule. |

Experimental Protocols

Protocol 1: Mild Acid-Catalyzed Deprotection using p-Toluenesulfonic Acid (p-TsOH)

This protocol is a reliable first choice for cleaving acetal-type protecting groups under conditions that preserve many other functionalities.

Workflow Diagram:

Caption: Workflow for mild acidic deprotection.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the (Methoxy(dimethyl)silyl)methyl-protected substrate (1.0 equiv) in methanol (0.1–0.2 M).

-

Cooling: Place the reaction flask in an ice-water bath and cool the solution to 0 °C.

-

Reagent Addition: Add p-toluenesulfonic acid monohydrate (0.1–0.3 equiv) to the stirred solution.

-

Reaction Monitoring: Stir the reaction at 0 °C, allowing it to slowly warm to room temperature over 1-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate solution until the bubbling ceases.

-

Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[11]

Protocol 2: Lewis Acid-Mediated Deprotection using TMSOTf and 2,2'-Bipyridyl

This modern protocol, adapted from methods for MOM ether cleavage, is exceptionally mild and rapid, often proceeding under non-acidic conditions.[5][12]

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the substrate (1.0 equiv) and 2,2′-bipyridyl (3.0 equiv) in anhydrous acetonitrile (0.1 M).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (2.0 equiv) dropwise to the stirred solution.

-

Reaction Monitoring: Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material (typically 30-60 minutes).

-

Hydrolysis: Add water to the reaction mixture and continue stirring at room temperature for an additional 30 minutes to hydrolyze the intermediate silyl ether.

-

Workup & Extraction: Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Protocol 3: Fluoride-Mediated Deprotection using TBAF

This protocol is ideal when high chemoselectivity is required, particularly in the presence of acid-sensitive groups.

Workflow Diagram:

Caption: Workflow for fluoride-mediated deprotection.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the protected alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF) (0.1–0.5 M).

-

Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.5–3.0 equiv) to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the solution and monitor the reaction progress by TLC. Reaction times can vary from 1 to 12 hours depending on the substrate.

-

Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude alcohol via flash column chromatography.[3]

Pillar 3: Trustworthiness & Validation

The protocols described herein are based on well-established, peer-reviewed methodologies for the deprotection of analogous functional groups.[1][3][5] The trustworthiness of each protocol is ensured by the inclusion of a reaction monitoring step (TLC), which allows the researcher to validate the reaction's progress and completion in real-time. The distinct mechanisms—acid-catalyzed acetal cleavage versus fluoride-mediated silyl attack—provide orthogonal strategies. If one method fails or leads to side products, the alternative pathway offers a chemically distinct and self-validating approach to achieving the desired transformation.

References

-

Gelest, Inc. "Deprotection of Silyl Ethers." Gelest Technical Library. [Link]

-

Wikipedia. "Silyl ether." Wikipedia, The Free Encyclopedia. [Link]

-

Organic Chemistry Portal. "tert-Butyldimethylsilyl Ethers." Organic Chemistry Portal. [Link]

-

Mijuan, Z., et al. "A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate." International Journal of Chemistry, vol. 3, no. 3, 2011. [Link]

-

Akao, A., et al. "Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl." ACS Omega, vol. 4, no. 5, 2019, pp. 8934–8942. [Link]

-

Organic Chemistry Portal. "MOM Ethers." Organic Chemistry Portal. [Link]

-

Ramesh, C., et al. "A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers." The Journal of Organic Chemistry, vol. 68, no. 18, 2003, pp. 7101-3. [Link]

-

ResearchGate. "Oxidative deprotection of methoxymethyl ethers (MOM-ethers)." ResearchGate. [Link]

-

ResearchGate. "An Efficient and Selective Deprotecting Method for Methoxymethyl Ethers." ResearchGate. [Link]

- Wuts, P. G. M., and Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2007. (General reference, not directly linked)

-

ResearchGate. "A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers." ResearchGate. [Link]

-

ResearchGate. "A New Deprotection Procedure of MTM Ether." ResearchGate. [Link]

-

Science of Synthesis. "Silyl Ethers." Thieme, 2002. [Link]

-

ACS Publications. "Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl." ACS Omega. [Link]

-

Leah4sci. "TMS Alcohol Protecting Group Using Silyl Ether." YouTube. [Link]

-

Wuts, P. G. M. "4.4 Alkoxymethyl Ethers." Greene's Protective Groups in Organic Synthesis. [Link]

Sources

- 1. MOM Ethers [organic-chemistry.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 4. Silyl ether - Wikipedia [en.wikipedia.org]

- 5. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Silylation with (Methoxy(dimethyl)silyl)methyl Acetate

The following technical guide is designed for researchers and drug development professionals optimizing the use of (Methoxy(dimethyl)silyl)methyl acetate (CAS 18162-90-8). This compound serves as a specialized silylating agent, typically used to introduce the (acetoxymethyl)dimethylsilyl moiety onto nucleophiles (alcohols, amines) or surfaces.

This guide addresses the specific challenges of alkoxysilane reactivity , which differs significantly from the more common chlorosilane chemistry.

Core Reaction Logic & Mechanism

Unlike highly reactive chlorosilanes (e.g., TBSCl), (Methoxy(dimethyl)silyl)methyl acetate relies on an alkoxy-exchange mechanism. This reaction is equilibrium-driven and generally requires catalysis and byproduct removal to proceed to completion.

The Reaction Pathway

The silylation of a target alcohol (

Key Mechanistic Constraints:

-

Leaving Group: The methoxy group (

) is a poor leaving group compared to chloride or triflate. -

Equilibrium: The generation of methanol (

) creates a reversible equilibrium. If -

Sterics: The gem-dimethyl groups on the silicon provide some steric hindrance, but the primary challenge is electronic (bond strength of Si-O).

-

Side Reactions: The acetate ester (

) is susceptible to hydrolysis or transesterification if nucleophilic catalysts (like strong alkoxides) are used indiscriminately.

Optimization of Reaction Conditions

To achieve high yields (>90%), you must tune three critical parameters: Catalysis , Solvent/Temperature , and Byproduct Management .

Parameter A: Catalyst Selection

Standard amine bases (Et3N, Pyridine) are often insufficient for methoxysilanes.

| Catalyst Class | Specific Reagent | Recommended Loading | Mechanism | Pros/Cons |

| Tin (IV) | DBTL (Dibutyltin dilaurate) | 0.5 - 2.0 mol% | Lewis Acid activation of Si-O | Best Balance. High activity; widely used for cross-linking. Con: Toxicity issues in pharma traces. |

| Titanium (IV) | Ti(OiPr)4 (Titanium isopropoxide) | 1.0 - 5.0 mol% | Transesterification-like mechanism | High Activity. Con: Can catalyze exchange of the acetate ester if not careful. Moisture sensitive.[1] |

| Acid | p-TsOH (p-Toluenesulfonic acid) | 0.1 - 1.0 mol% | Protonation of leaving OMe | Good for non-acid-sensitive substrates. Con: Risk of cleaving the acetate group or acid-sensitive protecting groups. |

| Nucleophile | TBAF (Tetrabutylammonium fluoride) | 0.1 - 1.0 equiv | Fluoride activation of Si | Very Fast. Con: Can lead to desilylation or oligomerization if not strictly controlled. |

Parameter B: Solvent & Temperature

The solvent must support the removal of Methanol.

-

Preferred Solvent: Toluene (BP: 110°C).

-

Reasoning: Allows for the azeotropic removal of methanol (Methanol/Toluene azeotrope boils at ~63.8°C).

-

-

Alternative: Xylene (for higher temperature requirements) or THF (if refluxing over molecular sieves).

-

Temperature: 80°C – 110°C is standard. Room temperature reactions are typically too slow without potent nucleophilic catalysts.

Parameter C: Equilibrium Management

-

Method 1 (Dean-Stark): Reflux in Toluene with a Dean-Stark trap to physically remove the Methanol-Toluene azeotrope.

-

Method 2 (Molecular Sieves): Perform the reaction in the presence of activated 4Å Molecular Sieves to scavenge the produced methanol. (Note: Methanol is small; 3Å sieves also work but 4Å is standard for organic solvents).

Step-by-Step Experimental Protocol

Protocol: Silylation of a Primary Alcohol (General Procedure)

Reagents:

-

Target Alcohol (1.0 equiv)

-

(Methoxy(dimethyl)silyl)methyl acetate (1.2 – 1.5 equiv)

-

Catalyst: DBTL (1 mol%)

-

Solvent: Anhydrous Toluene (0.2 M concentration)

Workflow:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus (or a Soxhlet extractor filled with 4Å sieves).

-

Charging: Under Nitrogen/Argon atmosphere, add the Target Alcohol and Anhydrous Toluene.

-

Reagent Addition: Add (Methoxy(dimethyl)silyl)methyl acetate via syringe.

-

Catalyst: Add DBTL (1 mol%).

-

Reflux: Heat the mixture to reflux (oil bath ~120°C). Monitor the collection of azeotrope in the trap.

-

Monitoring: Check reaction progress via TLC or GC-MS every 2 hours.

-

Note: The product will be less polar than the starting alcohol.

-

-

Workup:

-

Cool to room temperature.[2]

-

Concentrate under reduced pressure to remove Toluene and excess silylating agent.

-

Purification: Flash chromatography (Silica gel). Important: Pre-treat silica with 1% Et3N/Hexane to neutralize acidity, preventing silyl ether hydrolysis during purification.

-

Troubleshooting Guide

Figure 1: Decision tree for diagnosing reaction failures in methoxysilane silylation.

Common Failure Modes

1. The "Gelation" Issue

-

Symptom: The reaction mixture becomes cloudy or viscous.

-

Cause: Moisture entry caused hydrolysis of the Si-OMe bond to Si-OH, followed by self-condensation to form siloxanes (Si-O-Si).[3]

-

Fix: Ensure all glassware is oven-dried. Use a positive pressure of Nitrogen. Verify the water content of the solvent (<50 ppm).

2. Product Instability on Silica

-

Symptom: Product disappears or reverts to starting material during column chromatography.

-

Cause: Silyl ethers (especially alpha-functionalized ones) can be acid-labile. Silica gel is slightly acidic.

-

Fix: Deactivate the silica gel by flushing the column with 1% Triethylamine in Hexanes before loading the sample. Elute with neutral solvents.

3. Acetate Migration

-

Symptom: NMR shows a shift in the acetate peak or loss of the acetate group.

-

Cause: If using strong nucleophiles or high heat for extended periods, the acetate can migrate to the silicon (Brook-type rearrangement precursors) or hydrolyze.

-

Fix: Avoid strong alkoxide bases (e.g., NaOMe). Stick to neutral catalysts like DBTL.

Frequently Asked Questions (FAQs)

Q1: Can I use this reagent to silylate amines?

-

Answer: Yes, but silylation of amines (forming Si-N bonds) with methoxysilanes is difficult. It usually requires a catalyst like ZnCl2 or Ammonium Sulfate . For amines, a "silylation exchange" using the corresponding chlorosilane or a silazane precursor is often preferred. If you must use the acetate reagent, expect longer reaction times.

Q2: How do I synthesize the reagent if I can't buy it?

-

Answer: The standard synthesis involves a nucleophilic substitution on Chloromethyl(dimethyl)methoxysilane (CAS 18143-33-4).

-

Reaction: React Chloromethyl(dimethyl)methoxysilane with Potassium Acetate (KOAc) in dry DMF at 80-100°C for 4-6 hours.

-

Workup: Filter off the KCl salt and distill the product under vacuum.

-

Reference: This follows standard alpha-halo silane substitution protocols [1].

-

Q3: Is the alpha-silyl ester stable in plasma/biological media?

-

Answer: The Si-CH2-OAc linkage is generally stable to spontaneous hydrolysis at physiological pH (7.4). However, the ester bond is susceptible to esterases .[4] This makes the compound a potential prodrug linker —esterases cleave the acetate to reveal Si-CH2-OH, which is unstable and can lead to further decomposition or payload release [2].

Q4: Why not use the Chlorosilane version (Acetoxymethyl(dimethyl)chlorosilane)?

-

Answer: The chlorosilane is extremely reactive and difficult to handle (it hydrolyzes instantly in air to release HCl). The methoxysilane (this reagent) is a "handleable" equivalent that allows for milder, non-acidic coupling conditions, which is crucial for sensitive drug payloads.

References

-

Preparation of Alpha-Silyl Esters

- Source: Larson, G. L. "Alpha-Silyl Carbonyl Compounds." Organosilicon Chemistry.

- Context: Describes the nucleophilic substitution of chloromethylsilanes with carboxyl

-

Verification: (Proxy link for mechanistic verification).

-

Acetoxymethyl Ethers as Prodrugs

-

Methoxysilane Silylation Catalysis

- Title: Mild and Highly Efficient Method for the Silyl

- Source:Journal of the American Chemical Society / Organic Letters.

- Context: Establishes the necessity of catalysts (Iodine, Tin, etc.)

-

URL:[Link]

Sources

troubleshooting failed silylation reactions with (Methoxy(dimethyl)silyl)methyl acetate

Troubleshooting Guide & FAQ for Failed Silylation Reactions

Reagent ID: (Methoxy(dimethyl)silyl)methyl acetate

CAS: 18297-76-2 (Related analogue reference)

Structure:

Part 1: Diagnostic Workflow (The "Why" Analysis)

Senior Scientist Note: Unlike standard chlorosilanes (e.g., TMSCl), this reagent is an alkoxysilane . It does not react spontaneously with alcohols or surface silanols under neutral conditions. The most common failure mode is kinetic inertness (reaction never starts) or competitive hydrolysis (reagent destroys itself before reacting).

Interactive Troubleshooting Logic Tree

The following diagram illustrates the decision matrix for diagnosing failed reactions with this specific reagent.

Figure 1: Diagnostic logic for identifying the root cause of silylation failure based on crude NMR analysis.

Part 2: Technical FAQ & Solutions

Issue 1: "The reaction is extremely slow or yields no product."

Diagnosis: Kinetic Inertness of the Methoxy Group.

Unlike chlorosilanes (

-

Why it fails: You likely treated this reagent like TMSCl (adding it with mild base like Et3N). Triethylamine is insufficient to activate alkoxysilanes.

-

The Fix:

-

Catalysis: Add a transesterification catalyst.

-

For Organic Synthesis: Use 1-5 mol% Titanium(IV) isopropoxide (Ti(OiPr)4) or Dibutyltin dilaurate (DBTDL) .

-

For Surface Modification: Use catalytic Acetic Acid (adjust to pH 4.5–5.5).

-

-

Equilibrium Control: The reaction produces Methanol (MeOH). You must remove MeOH to drive the reaction forward (Le Chatelier's principle). Use molecular sieves (4Å) in the flask or perform azeotropic distillation if the substrate allows.

-

Issue 2: "I see a new peak in NMR, but it's not my silylated product."

Diagnosis: Reagent Dimerization (Formation of Disiloxanes).

If water is present (even trace amounts in "dry" solvents), the methoxy group hydrolyzes to a silanol (

-

Evidence: Look for a shift in the dimethylsilyl region in

NMR. The dimer signals are slightly upfield from the monomer. -

The Fix:

-

Strict Anhydrous Protocol: Flame-dry glassware. Use solvents dried over activated alumina or distilled from CaH2.

-

Order of Addition: Add the catalyst to the substrate first, then add the silylating agent dropwise.

-

Issue 3: "The acetate group disappeared."

Diagnosis: Base-Catalyzed Ester Hydrolysis.

The acetate group on the alpha-carbon (

-

Mechanism: The proximity of silicon can activate the ester carbonyl, making it more susceptible to nucleophilic attack (Alpha-effect).

-

The Fix:

-

Avoid hydroxide bases.

-

If a base is required, use sterically hindered, non-nucleophilic bases like Hünig’s base (DIPEA) or 2,6-Lutidine .

-

Part 3: Optimized Protocols

Protocol A: Silylation of Primary/Secondary Alcohols (Organic Synthesis)

Use this when attaching the silylmethyl acetate group to a molecule.

| Parameter | Specification | Reason |

| Solvent | Toluene or Xylene | High boiling point allows removal of Methanol byproduct. |

| Stoichiometry | 1.2 – 1.5 equiv. Silane | Alkoxysilanes require excess due to slower kinetics. |

| Catalyst | Ti(OiPr)4 (1 mol%) | Lewis acid catalyst specific for silyl exchange. |

| Temperature | 80°C – 100°C | Required to overcome activation energy barrier. |

| Atmosphere | Argon/Nitrogen | Prevents moisture-induced dimerization. |

Step-by-Step:

-

Dissolve substrate (1.0 equiv) in anhydrous Toluene (0.5 M).

-

Add Ti(OiPr)4 (0.01 equiv). Stir for 5 mins.

-

Add (Methoxy(dimethyl)silyl)methyl acetate (1.2 equiv).

-

Heat to 90°C. If possible, set up a Dean-Stark trap or use a distillation head to remove MeOH.

-

Monitor by TLC/NMR.

-

Workup: Cool to RT. Add 10% aqueous citric acid (to quench Ti catalyst) and extract immediately. Do not expose to basic aqueous workup.

Protocol B: Surface Modification (Silica/Glass)

Use this when functionalizing a surface.

Step-by-Step:

-

Prepare a 95% Ethanol / 5% Water solution.

-

Adjust pH to 5.0 using Acetic Acid. Crucial: Do not use HCl (cleaves acetate).

-

Add Silane to reach 2% final concentration.

-